

Technical Support Center: Development of Niclosamide Salt Cocrystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Niclosamide*

Cat. No.: *B1684120*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the solubility of **niclosamide** through the formation of salt cocrystals.

Frequently Asked Questions (FAQs)

Q1: Why are salt cocrystals being investigated for **niclosamide**?

Niclosamide is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility (5-8 µg/mL at 20°C).[1] This poor solubility limits its dissolution rate and, consequently, its bioavailability.[1][2][3] Cocrystal engineering, particularly the formation of salt cocrystals, is an effective method to modify the physicochemical properties of **niclosamide**, leading to enhanced solubility and dissolution rates.[2][3][4]

Q2: What is a "salt cocrystal" in the context of **niclosamide**?

A **niclosamide** salt cocrystal is a unique crystalline form where the active pharmaceutical ingredient (API), **niclosamide** (HNic), is present in both its neutral form and as a salt co-former.[2][3][4] These different forms interact within the same crystal lattice through hydrogen bonding.[2][3][4] This combined approach is expected to leverage the benefits of both salts and cocrystals to improve properties like solubility and stability.[4]

Q3: What are some common coformers used to prepare **niclosamide** cocrystals?

Researchers have successfully prepared **niclosamide** cocrystals using a variety of "Generally Regarded As Safe" (GRAS) molecules and other coformers, including:

- Bases for salt cocrystals: Sodium carbonate and potassium bicarbonate.[1]
- Classic cocrystal coformers: Imidazole, caffeine, urea, p-aminobenzoic acid, theophylline, nicotinamide, and isonicotinamide.[2][5]
- Dual-drug cocrystals: Praziquantel has been used to form a dual-drug cocrystal with **niclosamide**. [1][6]

Q4: What level of solubility improvement can be expected?

The improvement in solubility varies depending on the coformer and the specific crystalline form. For instance, the **niclosamide**-theophylline acetonitrile solvate showed a 6-fold increase in solubility compared to the pure API.[5] A salt cocrystal, NaNIC·HNIC·2H₂O, increased the intrinsic dissolution rate by a factor of five.[1]

Q5: Which analytical techniques are essential for characterizing **niclosamide** salt cocrystals?

A combination of solid-state experimental techniques is necessary for comprehensive characterization. These include:

- Powder X-Ray Diffraction (PXRD): To identify new crystalline phases and confirm the absence of starting materials.[3][4][7]
- Solid-State NMR (ssNMR): Particularly useful for determining the nature of the adducts (salt vs. cocrystal) and their stoichiometry, especially when single crystals cannot be obtained.[3][4][6][7]
- Infrared (IR) and Raman Spectroscopy: To probe changes in hydrogen bonding and functional groups upon cocrystal formation.[3][4][7]
- Thermal Analysis (DSC and TGA): To determine melting points, thermal stability, and desolvation events.[2][3][6][7]

Troubleshooting Guide

Q1: My experiment resulted in a physical mixture of **niclosamide** and the coformer, not a cocrystal. What went wrong?

This could be due to several factors:

- **Inappropriate Synthesis Method:** Not all methods work for all coformer pairs. If dry grinding failed, consider liquid-assisted grinding or a slurry conversion method, as the presence of a small amount of solvent can be crucial for facilitating the molecular rearrangement needed for cocrystal formation.[8]
- **Incorrect Stoichiometry:** Ensure you are using the correct molar ratio of **niclosamide** to the coformer. The optimal ratio may need to be determined experimentally.[6]
- **Thermodynamic Instability:** The desired cocrystal may not be the most thermodynamically stable form under the experimental conditions. Try varying the solvent or temperature.

Q2: The PXRD pattern of my product is amorphous or shows a "halo." How can I obtain a crystalline product?

An amorphous halo suggests a lack of long-range crystalline order. This can happen with methods like prolonged grinding.[9] To induce crystallinity:

- **Try Slurry Crystallization:** Stirring a suspension of the material in a solvent where it has partial solubility can promote conversion to the most stable crystalline form.[9]
- **Use a Different Solvent:** The choice of solvent in wet granulation or slurry methods is critical. Solvents that are too effective can lead to complete dissolution, while ineffective ones may not facilitate cocrystal formation.
- **Introduce Seed Crystals:** If you have a small amount of the desired cocrystal, adding it to the reaction mixture can template the crystallization process.[6]

Q3: My **niclosamide** cocrystals have improved solubility initially, but it quickly decreases. Why is this happening?

This is a common issue caused by the transformation of the more soluble cocrystal into a less soluble form of **niclosamide**, typically the monohydrate, in the aqueous dissolution medium.[5]

- Problem: **Niclosamide** anhydrate has a high affinity for water and can readily convert to an insoluble monohydrate, which may appear as cement-like sediment.[5]
- Solution: This is a significant challenge. While some cocrystals like those with nicotinamide (NCL-NCT) and isonicotinamide (NCL-INA) show better stability against humidity, they may not offer the highest solubility advantage.[5] The formulation strategy may need to include excipients that inhibit the precipitation of the hydrate form.

Q4: I am struggling to grow single crystals for structural analysis. What should I do?

Obtaining single crystals of **niclosamide** cocrystals can be difficult.[3][4][7] If conventional slow evaporation methods fail:

- Try Solution Crystallization with Seeds: Use the powder cocrystal obtained from mechanochemistry to create seeds for a solution-based crystallization experiment.[6]
- Rely on Other Techniques: If single crystals remain elusive, use a combination of PXRD, thermal analysis, and especially solid-state NMR (ssNMR) to thoroughly characterize the cocrystal structure and stoichiometry.[3][4][7]

Data Presentation: Solubility & Dissolution Enhancement

Table 1: Summary of **Niclosamide** Cocrystals and their Performance

Cocrystal/Salt Cocrystal Former	Molar Ratio (NIC:Coformer)	Preparation Method	Solubility/Diss olution Improvement	Reference
Theophylline (Acetonitrile Solvate)	1:1	Slow Evaporation	6-fold higher solubility than pure NIC.	[5]
Theophylline	1:1	Grinding/Evapor ation	5-times faster dissolution than pure NIC.	[5]
Sodium Carbonate (forms NaNic·HNic·2H ₂ O)	4:1	Kneading (Ethanol)	5-fold increase in intrinsic dissolution rate. Concentration of 24 mg/L after 72h vs. 3.5 mg/L for pure NIC.	[1]
Praziquantel	3:1	Mechanochemist ry	A dual-drug cocrystal was formed; intended to improve API solubility.	[6]
Nicotinamide	1:1	Spray Drying / Solvent Evaporation	Substantial improvement in solubility.	[1]

Experimental Protocols

Protocol 1: Cocrystal Screening via Slurry Crystallization

This method is effective for screening for the most stable cocrystal form.

- Preparation: Accurately weigh stoichiometric amounts of **niclosamide** and the selected coformer (e.g., 1:1 molar ratio).

- **Slurry Formation:** Place the physical mixture into a vial. Add a small volume of a screening solvent (e.g., ethyl acetate, acetonitrile, or ethanol) sufficient to form a mobile slurry.^[9] Dry solvents are often used to avoid hydrate formation.^[1]
- **Equilibration:** Seal the vial and stir the slurry using a magnetic stirrer at a constant temperature (e.g., room temperature) for 24-72 hours.
- **Isolation:** Isolate the solid material by vacuum filtration.
- **Drying:** Dry the solids in a vacuum oven at a controlled temperature (e.g., 40-50 °C) for 12-24 hours.
- **Analysis:** Characterize the resulting solid powder using Powder X-Ray Diffraction (PXRD) to identify any new crystalline phases. Compare the pattern to those of the starting materials.

Protocol 2: Cocrystal Synthesis via Liquid-Assisted Grinding (LAG)

This mechanochemical method is often efficient and can be performed with minimal solvent.

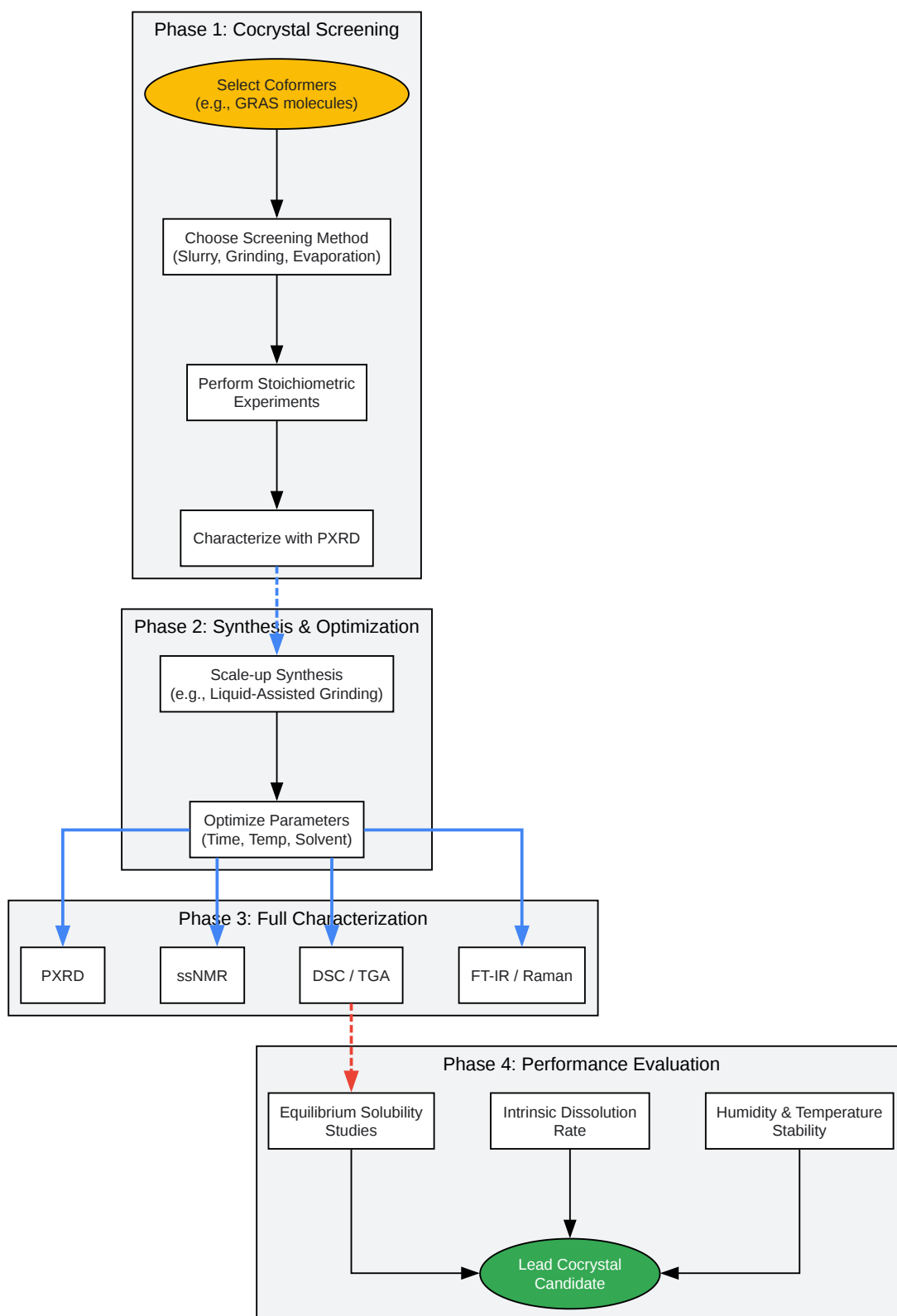
- **Preparation:** Place stoichiometric amounts of **niclosamide** and the coformer into a milling jar (e.g., stainless steel) with grinding balls.
- **Solvent Addition:** Add a few drops (typically 10-50 μL per 100 mg of solid) of a suitable solvent (e.g., methanol, ethanol, ethyl acetate).^[6]
- **Milling:** Mill the mixture in a ball mill at a set frequency (e.g., 25 Hz) for a specified duration (e.g., 60-120 minutes).^[6]
- **Isolation:** After milling, retrieve the powder from the jar.
- **Analysis:** Characterize the product using PXRD, DSC, and FT-IR to confirm the formation of the cocrystal and assess its purity.

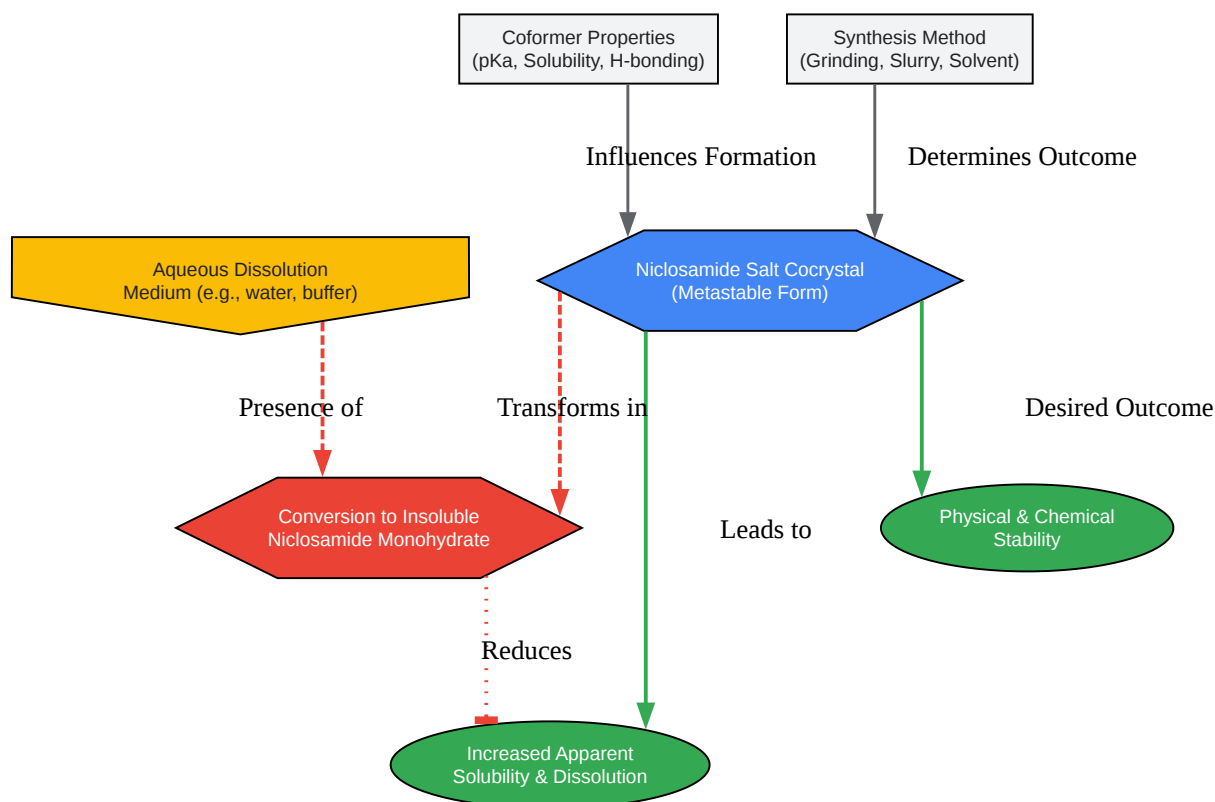
Protocol 3: Equilibrium Solubility Measurement

This protocol determines the equilibrium solubility of the cocrystal.

- Sample Preparation: Add an excess amount of the **niclosamide** cocrystal powder to a known volume of the test medium (e.g., distilled water, buffer solution) in a sealed vial.[9]
- Equilibration: Place the vials in a temperature-controlled shaker (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
- Sampling and Filtration: Withdraw a sample from the saturated solution and immediately filter it through a fine-pored filter (e.g., 0.22 µm PES) to remove any undissolved solids.[9]
- Quantification: Dilute the filtrate appropriately and analyze the concentration of **niclosamide** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8]
- Solid Phase Analysis: After the experiment, recover the remaining solid from the vial, dry it, and analyze it by PXRD to check for any phase transformations during the study.[9]

Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. Using Salt Cocrystals to Improve the Solubility of Niclosamide [cris.unibo.it]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Support Center: Development of Niclosamide Salt Cocrystals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684120#development-of-niclosamide-salt-cocrystals-to-improve-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com